N-propyl-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S11736456
CAS No.
M.F
C11H13N5O
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-propyl-3-(1H-tetrazol-1-yl)benzamide

Product Name

N-propyl-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-propyl-3-(tetrazol-1-yl)benzamide

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h3-5,7-8H,2,6H2,1H3,(H,12,17)

InChI Key

LIYVXSLKMSZQNC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

N-propyl-3-(1H-tetrazol-1-yl)benzamide is an organic compound characterized by the presence of a tetrazole ring and a benzamide structure. The molecular formula for this compound is C11H14N6C_{11}H_{14}N_{6}, and its structure includes a propyl group attached to the nitrogen atom of the benzamide moiety, which is further substituted with a tetrazole group. This configuration grants the compound unique chemical properties and potential biological activities, making it of interest in medicinal chemistry.

  • Oxidation: The tetrazole ring may be oxidized to form tetrazole N-oxides, using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: The compound can undergo reduction, leading to the formation of amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The nitrogen atoms in the tetrazole ring can engage in nucleophilic substitution reactions where they are replaced by other nucleophiles such as amines or thiols .

The biological activity of N-propyl-3-(1H-tetrazol-1-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring mimics carboxylic acids, allowing it to bind effectively to enzyme active sites and inhibit their activities. This inhibition can disrupt various biological pathways, potentially leading to therapeutic effects against certain diseases. Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .

The synthesis of N-propyl-3-(1H-tetrazol-1-yl)benzamide typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of appropriate nitriles with sodium azide under acidic conditions.
  • Coupling Reaction: The resulting tetrazole can be coupled with propylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine in solvents like dichloromethane.
  • Purification: The product is purified through techniques such as column chromatography to isolate the desired compound .

Industrial Production Methods: Modern industrial synthesis may utilize microwave-assisted methods to enhance yields and reduce reaction times, employing environmentally friendly solvents and catalysts .

N-propyl-3-(1H-tetrazol-1-yl)benzamide has several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is studied for use in developing new therapeutic agents.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique structural properties .

Interaction studies involving N-propyl-3-(1H-tetrazol-1-yl)benzamide focus on its binding affinities and mechanisms of action with various biological targets. These studies often employ computational methods, such as molecular docking simulations, to predict how the compound interacts with enzymes and receptors at a molecular level. Understanding these interactions aids in optimizing its pharmacological profile and efficacy .

Several compounds share structural similarities with N-propyl-3-(1H-tetrazol-1-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1H-tetrazol-1-yl)benzoic acidContains a carboxylic acid groupUsed primarily as a precursor in synthesis
4-(1H-tetrazol-1-yl)benzylamineBenzene ring substituted with an amineExhibits different solubility properties
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamideChlorinated derivative with altered reactivityMay have enhanced antimicrobial activity

Uniqueness: N-propyl-3-(1H-tetrazol-1-yl)benzamide is unique due to its propyl substituent, which influences its lipophilicity and biological activity compared to other tetrazole derivatives. This structural feature may result in distinct pharmacokinetic properties and binding affinities, making it valuable for specific therapeutic applications .

N-propyl-3-(1H-tetrazol-1-yl)benzamide represents a synthetic organic compound characterized by a benzamide core structure with a tetrazole ring substituted at the 3-position and an N-propyl group attached to the amide nitrogen . The molecular formula is C₁₁H₁₃N₅O with a molecular weight of 231.25 grams per mole . The compound exhibits a planar tetrazole ring structure due to resonance stabilization, which is characteristic of five-membered nitrogen-containing heterocycles [22].

The crystallographic parameters for related tetrazole-benzamide compounds provide insight into the structural characteristics of this family. X-ray diffraction studies of analogous tetrazole-nitro compounds reveal orthorhombic crystal systems with space group Pna₂₁ and lattice parameters a = 2.121 nanometers, b = 0.528 nanometers, and c = 0.625 nanometers [22]. For the specific compound under investigation, computational models using density functional theory at the B3LYP/6-31G* level predict bond lengths of 1.33 Ångström for the carbon-nitrogen bond in the tetrazole ring and 1.22 Ångström for the carbonyl group [22].

The dihedral angle between the mean planes of the tetrazole and benzene rings in similar compounds has been determined to be 59.94 degrees [21]. This non-planar arrangement influences the overall molecular geometry and affects intermolecular interactions in the crystal lattice [21]. The tetrazole ring maintains essential planarity with the largest deviation from the mean plane being approximately 0.005 Ångström [21].

Table 1: Key Structural Parameters for N-propyl-3-(1H-tetrazol-1-yl)benzamide

ParameterValueMethod
Molecular FormulaC₁₁H₁₃N₅OExperimental
Molecular Weight231.25 g/molCalculated
C=O Bond Length1.22 ÅDFT (B3LYP/6-31G*) [22]
N-N Bond in Tetrazole1.33 ÅX-ray Diffraction [22]
Dihedral Angle (Tetrazole-Benzene)59.94°Crystallographic [21]
IUPAC NameN-propyl-3-(tetrazol-1-yl)benzamideStandard
InChI KeyLIYVXSLKMSZQNC-UHFFFAOYSA-NComputational

The crystal packing is stabilized by hydrogen bonding interactions, particularly N-H···O and C-H···O hydrogen bonds that link molecules into centrosymmetric dimers [21]. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the compound [21].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-propyl-3-(1H-tetrazol-1-yl)benzamide . In proton nuclear magnetic resonance spectroscopy, the benzamide backbone exhibits characteristic aromatic proton signals in the range of 7.3 to 8.1 parts per million . The tetrazole ring proton appears at a distinctly downfield position between 8.5 and 9.0 parts per million, reflecting the electron-withdrawing nature of the nitrogen-rich heterocycle .

The propyl chain demonstrates the expected splitting pattern with the terminal methyl group appearing as a triplet around 0.90 parts per million, the central methylene group as a multiplet between 1.51 and 1.65 parts per million, and the nitrogen-adjacent methylene group as a doublet of doublets around 3.33 parts per million [11]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 167.9 parts per million, aromatic carbons in the range of 127-135 parts per million, and aliphatic carbons between 11.5 and 41.8 parts per million [11].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within N-propyl-3-(1H-tetrazol-1-yl)benzamide [12] [24]. The carbonyl stretching vibration of the benzamide group appears at 1654 centimeters⁻¹, which is consistent with amide carbonyl frequencies typically observed between 1670 and 1640 centimeters⁻¹ [25] [27]. This frequency is slightly lower than that of simple ketones due to resonance stabilization involving the nitrogen lone pair [25].

The tetrazole ring exhibits characteristic vibrational modes including carbon-nitrogen stretching vibrations observed at 1605 centimeters⁻¹ [12]. The nitrogen-nitrogen stretching vibrations within the tetrazole ring are detected at 1246 centimeters⁻¹ [12]. Aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 centimeters⁻¹, while aliphatic carbon-hydrogen stretching modes are observed around 2863 and 2826 centimeters⁻¹ [24].

Table 2: Characteristic Infrared Frequencies for N-propyl-3-(1H-tetrazol-1-yl)benzamide

Vibrational ModeFrequency (cm⁻¹)Assignment
C=O Stretch (Amide)1654Benzamide carbonyl [12]
C=N Stretch (Tetrazole)1605Tetrazole ring [12]
N-N Stretch1246Tetrazole N-N bond [12]
Aromatic C-H Stretch3100-3000Benzene ring [24]
Aliphatic C-H Stretch2863, 2826Propyl chain [24]
Aromatic C-C Stretch1570-1590Benzene ring [24]

Mass Spectrometry

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 231, corresponding to the molecular weight of N-propyl-3-(1H-tetrazol-1-yl)benzamide . Fragmentation patterns reveal characteristic losses including the propyl group (mass 43) and the tetrazole ring system [12]. The base peak often corresponds to the benzoyl cation formed by cleavage adjacent to the carbonyl group [12]. Additional fragments include losses corresponding to carbon monoxide (mass 28) and nitrogen-containing fragments from the tetrazole ring [12].

Computational Modeling of Electronic Configuration

Frontier Molecular Orbital Analysis

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide detailed insights into the electronic configuration of N-propyl-3-(1H-tetrazol-1-yl)benzamide [35] [36]. The highest occupied molecular orbital energy is calculated to be approximately -7.01 electron volts, while the lowest unoccupied molecular orbital energy is determined to be around -0.15 electron volts [35]. This results in a frontier orbital energy gap of approximately 6.86 electron volts, indicating relatively high kinetic stability and low chemical reactivity [35].

The electron-withdrawing nature of the tetrazole ring significantly influences the frontier orbital energies compared to simple benzamide derivatives [35]. The tetrazole substitution lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, reflecting the strong electron-accepting ability of the nitrogen-rich heterocycle [35] [36]. This electronic effect is consistent with tetrazole rings acting as bioisosteres for carboxylic acid groups .

Table 3: Computed Electronic Properties of N-propyl-3-(1H-tetrazol-1-yl)benzamide

PropertyValueMethod
HOMO Energy-7.01 eVDFT B3LYP/6-311++G(d,p) [35]
LUMO Energy-0.15 eVDFT B3LYP/6-311++G(d,p) [35]
Energy Gap6.86 eVCalculated [35]
Chemical Hardness3.43 eVDerived [35]
Chemical Softness0.29 eV⁻¹Derived [35]
Electronegativity3.58 eVCalculated [35]
Electrophilicity Index1.87 eVDerived [35]

Molecular Orbital Composition and Charge Distribution

The highest occupied molecular orbital is primarily localized on the benzene ring with significant contribution from the nitrogen lone pair of the amide group [37] [40]. The lowest unoccupied molecular orbital shows substantial character on the tetrazole ring, particularly involving the carbon-nitrogen multiple bonds within the heterocycle [16] [17]. This orbital arrangement facilitates intramolecular charge transfer from the electron-rich benzamide portion to the electron-deficient tetrazole ring [36].

Natural bond orbital analysis reveals that the tetrazole ring carries a significant partial positive charge, while the benzamide portion maintains a relatively neutral to slightly negative charge distribution [16]. The nitrogen atoms within the tetrazole ring exhibit varying charges, with the nitrogen at position 4 carrying the highest negative charge and representing the most nucleophilic site [16]. This charge distribution pattern influences the reactivity and potential coordination behavior of the compound [17].

Vibrational Analysis and Thermodynamic Properties

Computational vibrational analysis using density functional theory methods provides theoretical predictions for all fundamental vibrational modes [37] [40]. The calculated frequencies show excellent agreement with experimental infrared and Raman spectra, with typical deviations of less than 5 percent after appropriate frequency scaling [24]. The total number of vibrational modes is 57, corresponding to 3N-6 for the 21-atom molecule [24].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.11201006 g/mol

Monoisotopic Mass

231.11201006 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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